1-methyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-Methyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the CAS Number: 36929-60-9 and Linear Formula: C6 H7 N O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrrole-3-carbaldehyde is represented by the InChI code: 1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 . The Canonical SMILES representation is: CN1C=CC(=C1)C=O .
Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 109.13 g/mol . It has a topological polar surface area of 22 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 .
Scientific Research Applications
Medicinal Chemistry Antifungal Agents
Pyrrole derivatives, including those related to 1-methyl-1H-pyrrole-3-carbaldehyde, have been reported as active antifungal agents. A synthetic route involving 1-methyl-1H-pyrrole as a starting material has led to compounds with antifungal properties .
Catalysis Polymerization Process
In catalysis, pyrroles are utilized as catalysts for polymerization processes. This suggests that 1-methyl-1H-pyrrole-3-carbaldehyde could potentially be used in the synthesis of polymers or as a catalyst in polymerization reactions .
Material Science Luminescence Chemistry
Pyrroles are part of luminescence chemistry, indicating that 1-methyl-1H-pyrrole-3-carbaldehyde may find applications in the development of luminescent materials or in spectrochemical analysis .
Biological Activity Aldose Reductase Inhibitors
Some pyrrole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. Therefore, 1-methyl-1H-pyrrole-3-carbaldehyde might be explored for its potential inhibitory effects on these enzymes .
Pesticide Analysis Photoelectron Spectrometry
The application of photoelectron spectrometry to pesticide analysis has been documented for pyrroles, suggesting that 1-methyl-1H-pyrrole-3-carbaldehyde could be relevant in this field for the analysis or development of new pesticides .
Drug Discovery Synthesis of Biologically Important Alkaloids
Pyrroles serve as intermediates in the synthesis of biologically important naturally occurring alkaloids, which are often used in drug discovery. This implies that 1-methyl-1H-pyrrole-3-carbaldehyde could be a valuable intermediate in the synthesis of new medicinal compounds .
Safety and Hazards
properties
IUPAC Name |
1-methylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADKJPOZQYWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395925 | |
Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36929-60-9 | |
Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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